molecular formula C16H13ClN2O B2833515 4-(3-chlorophenyl)-5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one CAS No. 400076-58-6

4-(3-chlorophenyl)-5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one

Cat. No.: B2833515
CAS No.: 400076-58-6
M. Wt: 284.74
InChI Key: VDIJVUPJTKPKEF-UHFFFAOYSA-N
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Description

4-(3-chlorophenyl)-5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one is a heterocyclic compound that belongs to the pyrazolone family. This compound is characterized by its unique structure, which includes a pyrazolone ring substituted with a chlorophenyl group, a methyl group, and a phenyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-chlorophenyl)-5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one typically involves the reaction of 3-chlorobenzaldehyde, acetophenone, and hydrazine hydrate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the pyrazolone ring through a cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are used to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-(3-chlorophenyl)-5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazolone derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydropyrazolone derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different substituted pyrazolones.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products

The major products formed from these reactions include various substituted pyrazolones, which can exhibit different chemical and biological properties depending on the nature of the substituents.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has shown potential as an antimicrobial and anti-inflammatory agent.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-(3-chlorophenyl)-5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit cyclooxygenase (COX) enzymes, resulting in anti-inflammatory activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-chlorophenyl)-5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one
  • 4-(3-bromophenyl)-5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one
  • 4-(3-fluorophenyl)-5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one

Uniqueness

4-(3-chlorophenyl)-5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one is unique due to the presence of the 3-chlorophenyl group, which imparts distinct chemical and biological properties. This substitution pattern can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development.

Biological Activity

4-(3-chlorophenyl)-5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one, a pyrazole derivative, has garnered attention for its potential biological activities. This compound exhibits a variety of pharmacological properties, making it a candidate for further research in medicinal chemistry. This article explores its biological activity, including anticancer effects, antimicrobial properties, and enzyme inhibition mechanisms.

  • Molecular Formula : C16H13ClN2O
  • Molecular Weight : 284.74 g/mol
  • CAS Number : [not provided in the search results]

Anticancer Activity

Recent studies have highlighted the cytotoxic effects of pyrazole derivatives, including this compound. The presence of the pyrazole moiety is crucial for its anticancer activity. For instance, compounds with similar structures have shown significant inhibitory effects against various cancer cell lines.

CompoundCell Line TestedIC50 (μM)
10cHCT-1165.55
10cHePG-21.82
10cMCF-72.86
DOXHCT-1165.23
DOXHePG-24.50
DOXMCF-74.17

The data indicates that the compound outperforms doxorubicin (DOX), a standard chemotherapy drug, in certain cell lines, suggesting a promising avenue for cancer treatment development .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Pyrazole derivatives have shown broad-spectrum activity against various pathogens. In particular, derivatives related to this compound demonstrated significant inhibition against bacterial strains.

MicroorganismMIC (μg/mL)
E. coli14
S. aureus20
Pseudomonas aeruginosa30

These findings suggest that the compound's structure may contribute to its effectiveness as an antimicrobial agent .

Enzyme Inhibition

Another area of interest is the inhibition of carbonic anhydrase (CA) isozymes by pyrazole derivatives. The enzyme plays a crucial role in various physiological processes and is a target for drug development in conditions like glaucoma and epilepsy.

Research indicates that modifications on the phenyl ring significantly affect the compound's inhibitory activity:

CompoundIsozyme InhibitedIC50 (μM)
4bhCAII1.20 ± 0.40
4chCAXII<50% inhibition

The results suggest that substituents on the phenyl ring can enhance or diminish enzyme inhibition, thus guiding future synthetic modifications to optimize activity .

Case Studies

  • Cytotoxicity Against Cancer Cells : A study published in Nature demonstrated that pyrazole derivatives exhibit strong cytotoxicity against liver cancer cells (HePG-2) with IC50 values significantly lower than traditional chemotherapeutics .
  • Antimicrobial Screening : A screening of various pyrazole compounds revealed that those with chlorinated phenyl groups exhibited enhanced antimicrobial activity compared to their non-chlorinated counterparts .

Properties

IUPAC Name

4-(3-chlorophenyl)-5-methyl-2-phenyl-1H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O/c1-11-15(12-6-5-7-13(17)10-12)16(20)19(18-11)14-8-3-2-4-9-14/h2-10,18H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDIJVUPJTKPKEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1)C2=CC=CC=C2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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